N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-12-6-5-11(23-12)13(20)17-15-19-18-14(22-15)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJWGXIRVMJKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthesis of Benzofuran-2-Carboxylic Acid
The benzofuran core is typically synthesized via transition metal-catalyzed cyclization. A copper-catalyzed intramolecular O–H/C–H coupling reaction has been reported as a high-yield method (70–85%).
Procedure :
- Substrate Preparation : A benzothiophene derivative (e.g., 2-hydroxybenzaldehyde) is treated with a copper catalyst (Cu(OAc)₂) in the presence of cesium carbonate (Cs₂CO₃) and pyridine.
- Cyclization : The reaction proceeds via proton abstraction, radical transfer, and oxidative cyclization to form benzofuran-2-carboxylic acid derivatives.
- Workup : The product is isolated via acid-base extraction and recrystallized from ethanol.
Key Reaction Conditions :
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole moiety is constructed via cyclodehydration of acylhydrazides. Two predominant methods are employed:
Tosyl Chloride-Mediated Cyclization
Acylhydrazides derived from benzofuran-2-carboxylic acid are treated with tosyl chloride (TsCl) to induce cyclization.
Procedure :
- Acylhydrazide Synthesis : Benzofuran-2-carboxylic acid is converted to its acid chloride (using SOCl₂) and reacted with hydrazine hydrate to form the acylhydrazide.
- Cyclization : The acylhydrazide is treated with TsCl in dichloromethane (DCM) at 0–5°C, yielding 2-amino-5-(benzofuran-2-yl)-1,3,4-oxadiazole.
Key Reaction Conditions :
Carbon Disulfide-Assisted Cyclization
Alternately, acylhydrazides react with carbon disulfide (CS₂) in basic media to form 1,3,4-oxadiazole-2-thiols, which are subsequently desulfurized.
Procedure :
- Thiosemicarbazide Formation : Acylhydrazide is treated with CS₂ in ethanol containing KOH.
- Cyclization : The intermediate is acidified with HCl to yield the oxadiazole-thiol, which is desulfurized using Raney nickel.
Key Reaction Conditions :
Synthesis of 5-Chlorothiophene-2-Carboxamide
This intermediate is prepared via amidation of 5-chlorothiophene-2-carbonyl chloride.
Procedure :
- Carbonyl Chloride Formation : 5-Chlorothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride.
- Amidation : The acyl chloride is reacted with aqueous ammonia (NH₃) in tetrahydrofuran (THF), yielding 5-chlorothiophene-2-carboxamide.
Key Reaction Conditions :
Final Coupling Reaction
The oxadiazole and chlorothiophene carboxamide intermediates are coupled via nucleophilic acyl substitution.
Procedure :
- Activation : 5-Chlorothiophene-2-carboxamide is activated using N,N’-dicyclohexylcarbodiimide (DCC) in DCM.
- Coupling : The activated carboxamide reacts with 2-amino-5-(benzofuran-2-yl)-1,3,4-oxadiazole in the presence of 4-dimethylaminopyridine (DMAP).
Key Reaction Conditions :
Optimization and Comparative Analysis
Table 1: Comparison of Oxadiazole Ring Formation Methods
| Method | Reagents | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Tosyl Chloride | TsCl, DCM | 85–90 | 4–6 | High yield, mild conditions |
| Carbon Disulfide | CS₂, KOH, HCl | 60–75 | 8–12 | Cost-effective, scalable |
Table 2: Summary of Synthetic Steps for Target Compound
| Step | Intermediate | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Benzofuran-2-carboxylic acid | Cu(OAc)₂, Cs₂CO₃ | 70–85 |
| 2 | 2-Amino-5-(benzofuran-2-yl)-1,3,4-oxadiazole | TsCl, DCM | 85–90 |
| 3 | 5-Chlorothiophene-2-carboxamide | SOCl₂, NH₃ | 80–88 |
| 4 | Final Coupling | DCC, DMAP | 70–78 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Hydrazine derivative.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity . The oxadiazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity . The chlorothiophene ring can participate in π-π stacking interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-Oxadiazol-2-yl)-5-Chlorothiophene-2-Carboxamide (CAS: 921899-72-1)
- Structure : Replaces the benzofuran group with a benzo[d][1,3]dioxol-5-yl moiety.
- Molecular Formula : C₁₄H₈ClN₃O₄S (MW: 349.7 g/mol).
- Key Differences :
- The dioxolane ring (O-C-O) replaces benzofuran’s fused furan-benzene system, reducing aromatic conjugation.
- Higher oxygen content may influence solubility and hydrogen-bonding capacity compared to the benzofuran analog.
- Data Gaps : Similar to the target compound, physical and biological data are unavailable .
LMM5 and LMM11 (Antifungal Oxadiazole Derivatives)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Structural Contrasts :
- Sulfamoyl Benzamide Groups : Both LMM5 and LMM11 feature sulfonamide-linked aromatic groups absent in the target compound.
- Substituents : LMM5 includes a methoxyphenylmethyl group, while LMM11 has a furan-2-yl group. These substituents enhance antifungal activity against Candida spp. (MIC: 2–8 µg/mL) .
- Functional Insight : The target compound’s chlorothiophene-carboxamide group lacks the sulfonamide functionality critical for LMM5/LMM11’s antifungal efficacy, suggesting divergent biological targets .
N-[3-(1,3-Benzoxazol-2-yl)-4-Chlorophenyl]-5-(2-Nitrophenyl)-2-Furamide
- Structure : Combines a benzoxazole core with a 2-nitrophenyl-furanamide group.
- Key Differences: Benzoxazole vs. Electron-Withdrawing Groups: The nitro group on the phenyl ring enhances electrophilicity, contrasting with the target compound’s chloro-thiophene’s moderate electron-withdrawing effect .
Research Implications and Limitations
- Data Gaps : Critical physicochemical and bioactivity data are missing for the target compound and its dioxolane analog, hindering mechanistic or pharmacokinetic comparisons .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety, an oxadiazole ring, and a thiophene carboxamide. The presence of these functional groups suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉ClN₄O₂S |
| Molecular Weight | 348.77 g/mol |
| CAS Number | [Not available] |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases .
- Anti-inflammatory Effects : Compounds containing oxadiazole rings have demonstrated significant anti-inflammatory activity. This is mediated through pathways such as NF-kB, which plays a crucial role in inflammatory responses .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The structural components can interact with various cellular targets involved in tumor growth.
Antioxidant Activity
In vitro studies have shown that this compound exhibits significant antioxidant activity. This was assessed using DPPH and ABTS assays, where the compound demonstrated a dose-dependent reduction in free radicals.
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Antitumor Activity
The cytotoxic effects of this compound were tested on various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound has an IC50 value in the micromolar range, suggesting moderate to strong antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HeLa | 12.7 |
Case Studies
- Case Study on Antitumor Effects : A study involving the administration of this compound to MCF-7 cells showed a significant reduction in cell viability after 48 hours, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to control groups.
Q & A
Q. What are the common synthetic routes for synthesizing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide, and what reaction conditions critically influence yield?
The synthesis typically involves:
- Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or thionyl chloride) .
- Step 2: Coupling the oxadiazole intermediate with 5-chlorothiophene-2-carboxylic acid via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Step 3: Introducing the benzofuran moiety through electrophilic substitution or Suzuki-Miyaura cross-coupling .
Key Conditions: - Solvent choice (DMF or DMSO enhances solubility for cyclization) .
- Temperature control (60–80°C for cyclization; room temperature for coupling) .
- Catalyst optimization (e.g., Pd catalysts for cross-coupling) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm, chlorothiophene signals at δ 6.5–7.0 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (oxadiazole ring) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₉ClN₃O₃S) .
- X-ray Crystallography: Resolves stereochemistry and packing motifs, though crystallization may require slow evaporation in DMSO/EtOH mixtures .
Advanced Research Questions
Q. How does the 5-chlorothiophene moiety influence bioactivity, and what structure-activity relationship (SAR) studies support this?
- Electronic Effects: The electron-withdrawing chlorine enhances electrophilicity, improving interactions with enzyme active sites (e.g., kinase or protease targets) .
- SAR Evidence:
Q. What experimental strategies are recommended for assessing antimicrobial efficacy against resistant bacterial strains?
- Minimum Inhibitory Concentration (MIC) Assays:
- Mechanistic Studies:
Q. How can researchers resolve contradictions in reported synthesis methods regarding optimal catalysts or solvent systems?
- Systematic Screening: Use Design of Experiments (DoE) to test solvent combinations (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
- Real-Time Monitoring: Employ HPLC or TLC to track intermediate formation and optimize reaction time .
- Yield vs. Purity Trade-off: Higher temperatures (80°C) may increase cyclization rates but risk decomposition; lower temps (60°C) improve purity but require longer durations .
Q. What considerations are essential when designing enzyme inhibition assays for targets like α-glucosidase or butyrylcholinesterase (BChE)?
- Substrate Selection: Use p-nitrophenyl-α-D-glucopyranoside for α-glucosidase (measure absorbance at 405 nm) or butyrylthiocholine iodide for BChE (Ellman’s method at 412 nm) .
- Controls: Include acarbose (α-glucosidase) and donepezil (BChE) as positive controls .
- Kinetic Analysis: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Q. What in vitro models are suitable for evaluating anticancer potential, and how should cytotoxicity be quantified?
Q. How can computational methods predict binding affinity with biological targets, and what validation steps are necessary?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
